molecular formula C13H17NNa4O19S3 B13434082 Fondaparinux Sodium Impurity CAS No. 1809833-99-5

Fondaparinux Sodium Impurity

Cat. No.: B13434082
CAS No.: 1809833-99-5
M. Wt: 679.4 g/mol
InChI Key: RQZKLVNMRVFKTR-XISSBKPVSA-J
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Description

Fondaparinux Sodium Impurity is a byproduct or contaminant that can be found during the synthesis of Fondaparinux Sodium, a synthetic and selective inhibitor of activated Factor X (Xa). Fondaparinux Sodium is primarily used as an anticoagulant for the prevention and treatment of venous thromboembolic events, such as deep vein thrombosis and pulmonary embolism .

Preparation Methods

The preparation of Fondaparinux Sodium Impurity involves several steps. One method includes subjecting a compound represented by a specific formula to reduction hydrogenation, followed by a reaction with sulfur trioxide. The product is then purified using preparative chromatography, and the impurity peak is collected and desalted using resin . Industrial production methods for Fondaparinux Sodium aim to optimize the process to achieve low impurity content and good stability, making it suitable for large-scale production .

Comparison with Similar Compounds

Fondaparinux Sodium Impurity can be compared to other impurities found in synthetic heparins, such as those in low molecular weight heparins and unfractionated heparins. Unlike these animal-sourced heparins, Fondaparinux Sodium is entirely chemically synthesized, reducing the risk of contamination and variability . Similar compounds include heparin and heparan sulfate, which share structural similarities with Fondaparinux Sodium .

Properties

CAS No.

1809833-99-5

Molecular Formula

C13H17NNa4O19S3

Molecular Weight

679.4 g/mol

IUPAC Name

tetrasodium;(2R,3R,4S)-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C13H21NO19S3.4Na/c1-28-12-7(14-34(19,20)21)8(16)10(6(31-12)3-29-35(22,23)24)32-13-9(33-36(25,26)27)4(15)2-5(30-13)11(17)18;;;;/h2,4,6-10,12-16H,3H2,1H3,(H,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;4*+1/p-4/t4-,6+,7+,8+,9+,10+,12-,13-;;;;/m0..../s1

InChI Key

RQZKLVNMRVFKTR-XISSBKPVSA-J

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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